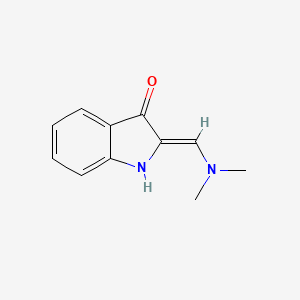methanone CAS No. 613676-55-4](/img/structure/B12908666.png)
[(3R)-3-Aminopyrrolidin-1-yl](6-methylpyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(3-Aminopyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone is a chiral compound with a pyrrolidine ring and a methylpyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Aminopyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.
Attachment of the Methylpyridine Moiety: The methylpyridine moiety can be attached through a coupling reaction, such as a Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing continuous flow chemistry to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrrolidine ring.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or other oxidized derivatives, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-(3-Aminopyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. It can serve as a chiral ligand in asymmetric synthesis or as a precursor for the synthesis of heterocyclic compounds.
Biology
In biological research, this compound can be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, ®-(3-Aminopyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ®-(3-Aminopyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the target’s activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-Aminopyrrolidine: A simpler analog with similar structural features but lacking the methylpyridine moiety.
6-Methylpyridine: A related compound with the pyridine ring but without the pyrrolidine moiety.
N-Methylpyrrolidine: Another analog with a methyl group on the pyrrolidine ring.
Uniqueness
®-(3-Aminopyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone is unique due to the combination of the pyrrolidine ring and the methylpyridine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.
Propriétés
Numéro CAS |
613676-55-4 |
|---|---|
Formule moléculaire |
C11H15N3O |
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
[(3R)-3-aminopyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone |
InChI |
InChI=1S/C11H15N3O/c1-8-2-3-9(6-13-8)11(15)14-5-4-10(12)7-14/h2-3,6,10H,4-5,7,12H2,1H3/t10-/m1/s1 |
Clé InChI |
WOJQLRASJGINHX-SNVBAGLBSA-N |
SMILES isomérique |
CC1=NC=C(C=C1)C(=O)N2CC[C@H](C2)N |
SMILES canonique |
CC1=NC=C(C=C1)C(=O)N2CCC(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isoxazolo[5,4-b]pyridine, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12908595.png)
![2-Chloro-N-[(1,2-oxazol-3-yl)carbamoyl]acetamide](/img/structure/B12908596.png)
![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl-](/img/structure/B12908599.png)
![Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate](/img/structure/B12908609.png)
![(4-Formyl-5-nitro-[1,1'-biphenyl]-2-yl)methyl furan-3-carboxylate](/img/structure/B12908616.png)


![[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)-](/img/structure/B12908659.png)





![4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide](/img/structure/B12908689.png)
